N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 5 and a (1-methylpyrazol-4-yl)amino moiety at position 2. A propyl linker connects the pyrimidine to a cyclobutanecarboxamide group.
Properties
Molecular Formula |
C19H27N7O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C19H27N7O/c1-26-12-15(10-23-26)24-19-22-11-16(13-6-7-13)17(25-19)20-8-3-9-21-18(27)14-4-2-5-14/h10-14H,2-9H2,1H3,(H,21,27)(H2,20,22,24,25) |
InChI Key |
YOFJPZPGHXWQJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=C(C(=N2)NCCCNC(=O)C3CCC3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a pyrimidine-pyrazole-cycloalkane scaffold with several analogs. Key structural variations occur in:
Pyrazole substituents: The 1-methylpyrazol-4-yl group distinguishes it from analogs like N-[3-[[5-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide (), which features a morpholine-ethyl chain on the pyrazole. This substitution may enhance solubility due to morpholine’s polarity .
Linker and cycloalkane groups: The propyl linker and cyclobutane carboxamide are conserved in analogs like 1-[4-(2-aminopyrimidin-5-yl)phenyl]-N-[3-methylpyridin-4-yl]cyclobutanecarboxamide (), though the latter’s phenylpyrimidine core alters electronic properties .
NMR and Chemical Environment Analysis
highlights that substituents in regions analogous to positions 29–36 and 39–44 (pyrimidine-pyrazole junctions) significantly alter chemical shifts. For example, the target compound’s 1-methylpyrazol-4-yl group creates distinct NMR profiles compared to morpholine- or methoxyethyl-substituted analogs, reflecting differences in electron distribution and steric effects .
Lumping Strategy and Functional Implications
proposes grouping structurally similar compounds (e.g., pyrimidine-pyrazole hybrids) to predict properties. However, the target compound’s unique cyclopropane and cyclobutane groups necessitate separate evaluation, as lumping might overlook critical pharmacokinetic differences, such as solubility or cytochrome P450 interactions .
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
